Comparative Melting Point and Thermal Stability vs. Alkyl-Substituted Fluorene Monomer
9,9-Bis(4-bromophenyl)fluorene exhibits a significantly higher melting point (156-160 °C) compared to the widely used fluorene monomer 2,7-dibromo-9,9-di-n-hexylfluorene (67-71 °C) . This difference of approximately 90 °C is a direct consequence of the rigid, aromatic 4-bromophenyl substituents versus flexible n-hexyl chains. This higher melting point indicates greater thermal stability and is a critical factor for applications requiring high-temperature processing or operation, such as vacuum-deposited OLEDs or electronic devices subjected to joule heating .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 156.0 - 160.0 °C |
| Comparator Or Baseline | 2,7-dibromo-9,9-di-n-hexylfluorene (CAS 189367-54-2): 67 - 71 °C |
| Quantified Difference | ~90 °C higher for target compound |
| Conditions | Reported melting point ranges from supplier technical datasheets. |
Why This Matters
This higher thermal stability ensures the monomer remains a solid during high-temperature storage or device fabrication steps, preventing premature melting and degradation that could compromise device integrity or yield.
